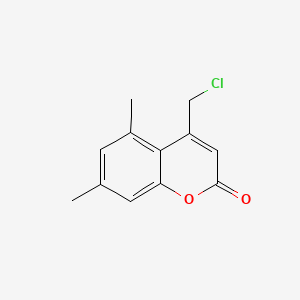

4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

Description

4-(Chloromethyl)-5,7-dimethyl-2H-chromen-2-one is a coumarin derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 4 and methyl (-CH₃) groups at positions 5 and 7 of the chromen-2-one scaffold. Its molecular formula is C₁₂H₁₁ClO₂, with an average molecular mass of 222.67 g/mol. The compound is synthesized via alkylation or condensation reactions, often serving as a key intermediate in medicinal chemistry for constructing hybrid molecules with enhanced bioactivity . Its chloromethyl group acts as a reactive site for further functionalization, enabling the attachment of pharmacophores such as triazoles or thiophenes .

Properties

IUPAC Name |

4-(chloromethyl)-5,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-7-3-8(2)12-9(6-13)5-11(14)15-10(12)4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHMLRJDORGFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359102 | |

| Record name | 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-58-3 | |

| Record name | 4-(Chloromethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the chloromethylation of 5,7-dimethyl-2H-chromen-2-one. This reaction typically employs chloromethyl methyl ether or chlorosulfonic acid as the chloromethylating agents, in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C, to ensure high yields and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.

Reduction Reactions: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol are common methods.

Major Products

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include dihydro derivatives of the chromen-2-one core.

Scientific Research Applications

4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.

Material Science: It is employed in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues through its chloromethyl group . The chromen-2-one core can also interact with biological macromolecules through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent type, position, and electronic properties, which influence reactivity and biological activity.

Physicochemical Properties

- Lipophilicity : Chloromethyl and methyl groups increase logP values, enhancing membrane permeability. Hydroxyl groups lower logP but improve water solubility .

- Electronic Effects :

ADMET Profiles

Biological Activity

4-(Chloromethyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chromen-2-one backbone. Its molecular formula is C₁₁H₉ClO₃, and it has a CAS number of 41295-58-3. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one exhibits significant antifungal properties. It has been shown to inhibit various plant pathogenic fungi, including Rhizoctonia solani and Gibberella zeae. The proposed mechanism of action involves interference with essential biochemical pathways in fungi, leading to its antifungal effects.

The compound's chloromethyl group enhances its reactivity, allowing it to interact with biological targets such as enzymes or receptors in fungal cells. This interaction may enhance the efficacy of other antifungal agents when used in combination therapies, suggesting a potential for synergistic effects in treating fungal infections.

Anticancer Activity

In addition to its antifungal properties, derivatives of this compound have demonstrated promising antiproliferative activity against various cancer cell lines. Studies have indicated that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Cell Line Studies : In vitro studies on different cancer cell lines have shown that 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one can effectively reduce cell viability and induce apoptosis. For instance, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cell lines.

- Combination Therapies : Research has explored the use of this compound in conjunction with established chemotherapeutic agents, revealing enhanced anticancer effects compared to monotherapy .

Structure-Activity Relationship (SAR)

The biological activity of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one can be attributed to its structural features. The presence of the chloromethyl and methyl groups plays a crucial role in modulating its biological activity.

| Structural Feature | Effect on Activity |

|---|---|

| Chloromethyl Group | Enhances reactivity and biological interactions |

| Methyl Groups | Influence solubility and cellular uptake |

Applications in Medicinal Chemistry

The compound's unique structural properties make it a valuable intermediate in organic synthesis and medicinal chemistry. Its derivatives are being investigated for various therapeutic applications beyond antifungal and anticancer activities, including potential roles as antioxidants and antimicrobial agents .

Q & A

Basic: What synthetic methodologies are employed to prepare 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one?

The compound is synthesized via alkylation reactions or chemical modifications of pre-functionalized coumarin scaffolds . For example, describes its use as a starting material in a nucleophilic substitution reaction with a triazole-thiophene derivative, where the chloromethyl group enables covalent bonding to sulfur-containing nucleophiles. In , structurally related coumarins were generated through solid-phase reactions involving malonic acid and phenol derivatives under acidic conditions (e.g., phosphorous oxychloride and ZnCl₂ catalysis). Key steps include optimizing reaction time, temperature, and stoichiometry to avoid side products like over-alkylation or hydrolysis of the chloromethyl group .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and verifying the chloromethyl (-CH₂Cl) group. and report characteristic peaks for methyl (δ ~2.4–2.9 ppm) and chloromethyl (δ ~4.3–4.8 ppm) groups.

- IR Spectroscopy : Used to identify functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in for derivatives with similar chromenone scaffolds.

- X-ray Crystallography : For unambiguous structural confirmation. Tools like SHELX ( ) and ORTEP ( ) are used to refine crystal structures, though no direct data exists for this specific compound .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies focus on systematic substitution at key positions:

- Chloromethyl group : Critical for covalent interactions with biological targets (e.g., thiol groups in enzymes). shows that replacing -CH₂Cl with -CH₂OAc reduces antiproliferative activity, highlighting its electrophilic role.

- Methyl substituents (5,7-positions) : Influence lipophilicity and steric effects. Derivatives with bulkier groups at these positions (e.g., -OH or -OCH₃) in and showed altered Taq DNA polymerase inhibition and cytotoxicity.

- Hybridization strategies : As in , coupling with triazole-thiophene moieties enhances interactions with viral proteases (e.g., SARS-CoV-2 PLpro).

Methodological approach :

Advanced: How can researchers resolve contradictions between in vitro and in vivo data for this compound?

Discrepancies may arise due to bioavailability , metabolic stability , or off-target effects . reports high in vitro IC₅₀ values against Taq DNA polymerase but lower cytotoxicity in HCT-116 cells, suggesting:

- Triangulate assays : Combine enzyme inhibition data with cell-based assays (e.g., apoptosis markers, cell cycle analysis).

- ADMET profiling : Use in silico tools (as in ) to predict absorption, metabolism, and toxicity. For example, notes the compound’s poor blood-brain barrier penetration, which may limit in vivo neurotoxicity.

- Pharmacokinetic studies : Monitor plasma stability and metabolite formation using LC-MS/MS .

Advanced: What computational strategies are used to study its mechanism of action?

- Molecular Docking : used AutoDock Vina to predict binding to SARS-CoV-2 PLpro, identifying hydrogen bonds between the chromenone carbonyl and catalytic cysteine residues.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The chloromethyl group’s electrophilicity was linked to covalent adduct formation in .

- ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and CYP450 interactions .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

While no crystal structure exists for this exact compound, and outline general protocols:

- Crystallization : Use slow evaporation in solvents like chloroform/ethanol.

- Data Collection : Employ synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture).

- Refinement : SHELXL ( ) refines thermal parameters and occupancy. ORTEP-3 ( ) visualizes anisotropic displacement ellipsoids.

- Validation : Check via R-factor, electron density maps, and PLATON tools. For related chromenones, confirmed planarity of the benzopyran core and substituent orientations .

Basic: What in vitro models are used to evaluate its antiproliferative activity?

- Cell lines : HCT-116 (colorectal carcinoma) and HEK 293 (embryonic kidney) in .

- Assay protocol :

- Treat cells with a concentration gradient (e.g., 1–100 µM) for 48–72 hours.

- Measure viability via MTT or resazurin assays.

- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Determine selectivity index (SI) as IC₅₀(normal cells)/IC₅₀(cancer cells). reported SI = 1.87 for derivative 2c .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.